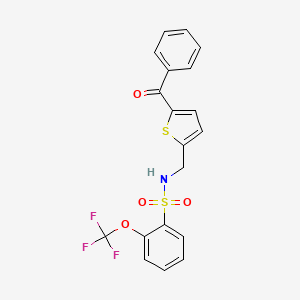

![molecular formula C20H18N2O4 B2716801 甲基 2-{[(3-甲酰基-2-甲基-1H-吲哚-1-基)乙酰]氨基}苯甲酸酯 CAS No. 592550-48-6](/img/structure/B2716801.png)

甲基 2-{[(3-甲酰基-2-甲基-1H-吲哚-1-基)乙酰]氨基}苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate” is a compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .

Synthesis Analysis

The synthesis of indole derivatives like “methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate” often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . These compounds can be prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis

The molecular structure of “methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate” is characterized by the presence of an indole core, a biologically known pharmacophore in medicinal molecules . The inherent functional groups (CO) in these compounds can undergo C–C and C–N coupling reactions and reductions easily .Chemical Reactions Analysis

Indole derivatives like “methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate” can participate in various chemical reactions. For instance, they can undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate” can be inferred from similar compounds. For instance, the compound “C 17 H 14 N 3 O 2 Cl” has a yield of 89%, a melting point of 211–213°C, and shows various peaks in its FT-IR and 1H-NMR spectra .科学研究应用

杂环系统的合成

2-乙酰基-3-{[2-(二甲氨基)-1-(甲氧羰基)乙烯基]氨基}丙-2-烯酸甲酯,一种与2-{[(3-甲酰基-2-甲基-1H-吲哚-1-基)乙酰基]氨基}苯甲酸甲酯相关的化合物,已用于合成各种杂环系统。这包括制备3-氨基-4H-吡啶并[1,2-a]嘧啶-4-酮、5H-噻唑并[3,2-a]嘧啶-5-酮、4H-吡啶并[1,2-a]-吡啶-4-酮和2H-1-苯并吡喃-2-酮。这些化合物在药物和材料科学中具有潜在应用(Selič, Grdadolnik, & Stanovnik, 1997)。

小分子合成

该化合物也与小分子的合成有关,例如邻氟苯基甘氨酸、4-(氟羰基)苯甲酸甲酯和16α-氟-α-雌二醇3-甲醚。这些分子具有多种应用,包括材料科学、药物和化学研究(Burns & Hagaman, 1993)。

环化反应

2-{(2-{甲基[2-(甲氧羰基)苯基]氨基}-2-氧代乙基)磺酰基氨基}苯甲酸甲酯,类似于目标化合物,用于环化反应以生成4-羟基-1-甲基-2-氧代-1,2-二氢喹啉-3-磺酸的2-取代苯胺。这展示了该化合物在复杂有机合成和药物研究中的效用(Ukrainets, Petrushova, Davidenko, & Grinevich, 2014)。

多功能化合物的制备

2-(乙酰氨基)-3-氰基丙-2-烯酸甲酯,一种与2-{[(3-甲酰基-2-甲基-1H-吲哚-1-基)乙酰基]氨基}苯甲酸甲酯在结构上相关的化合物,用作合成多取代杂环系统的合成子。这包括吡咯、嘧啶、哒嗪、吡唑和异恶唑的合成,突出了其在合成化学中的重要性(Pizzioli, Ornik, Svete, & Stanovnik, 1998)。

生物活性分子合成

2-甲酰基苯甲酸甲酯,在结构上与所讨论的化合物相关,以其在合成具有抗真菌、降压、抗癌、抗溃疡、抗精神病和抗病毒特性的化合物的生物活性而闻名。它作为一种活性支架和新生物活性分子的前体,突显了其在药物研究中的重要性(Farooq & Ngaini, 2019)。

未来方向

The future directions for research on “methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the importance of indole derivatives in cell biology and their biologically active properties, there is potential for further development of these compounds for the treatment of various disorders .

属性

IUPAC Name |

methyl 2-[[2-(3-formyl-2-methylindol-1-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-13-16(12-23)14-7-4-6-10-18(14)22(13)11-19(24)21-17-9-5-3-8-15(17)20(25)26-2/h3-10,12H,11H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVAJWVSQMLHEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC(=O)NC3=CC=CC=C3C(=O)OC)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4,6,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2716718.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiophene-2-carboxamide](/img/structure/B2716721.png)

![2,4,7-Trimethyl-6-(2-phenylmethoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2716726.png)

![2-({6-[2-(cyclopropylamino)-2-oxoethyl]-2-phenylpyrimidin-4-yl}oxy)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2716728.png)

![9-(4-ethoxyphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2716729.png)

![7-chloro-N-(2-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2716730.png)

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2716733.png)

![1,7-bis[(4-methylphenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/structure/B2716736.png)

![N-(3-chloro-4-methylphenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2716740.png)